(2S)-2-methylmorpholine;dihydrochloride
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Overview
Description
These compounds contain a six-membered aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of morpholines, including (2S)-2-methylmorpholine;dihydrochloride, typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method involves a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysis and stereoselective synthesis techniques .
Industrial Production Methods: Industrial production of morpholines generally involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in the large-scale production of morpholine derivatives.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-methylmorpholine;dihydrochloride undergoes various chemical reactions typical of secondary amines, including oxidation, reduction, and substitution reactions . The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than other secondary amines .
Common Reagents and Conditions: Common reagents used in the reactions of morpholine derivatives include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reaction conditions often involve the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce secondary amines .
Scientific Research Applications
(2S)-2-methylmorpholine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, morpholine derivatives are studied for their potential pharmacological activities, including their use as selective norepinephrine reuptake inhibitors . In industry, morpholine derivatives are used as solvents, corrosion inhibitors, and rubber accelerators .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S)-2-methylmorpholine;dihydrochloride include other morpholine derivatives such as Morpholine, 2-(chloromethyl)-, hydrochloride (1:1) . These compounds share the morpholine ring structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Uniqueness: The uniqueness of this compound lies in its specific substituents and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Properties
IUPAC Name |
(2S)-2-methylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*1-5-4-6-2-3-7-5;;/h2*5-6H,2-4H2,1H3;2*1H/t2*5-;;/m00../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWZMNAJEHBZJP-WUGLXOLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCO1.CC1CNCCO1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCO1.C[C@H]1CNCCO1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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